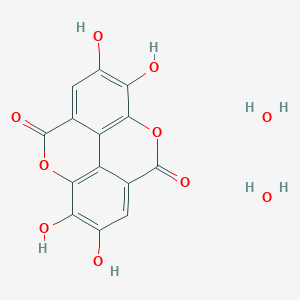

Ellagic acid dihydrate

説明

Structural and Chemical Classification within Polyphenols

Ellagic acid is classified as a polyphenol, a large group of naturally occurring organic compounds characterized by multiple phenol (B47542) structural units. wikipedia.org More specifically, it belongs to the class of hydrolysable tannins. mdpi.comencyclopedia.pub Structurally, ellagic acid is a dilactone of hexahydroxydiphenic acid (HHDP), which itself is a derivative formed from the dimerization of gallic acid. wikipedia.orgnih.govresearchgate.net The chemical structure of ellagic acid consists of a planar, lipophilic biphenyl (B1667301) core bridged by two lactone rings, with four hydroxyl groups that form a hydrophilic moiety. nih.govresearchgate.net This amphiphilic nature, possessing both hydrophobic and hydrophilic regions, is a key aspect of its chemical profile. encyclopedia.pubresearchgate.net

The anhydrous form of ellagic acid has the chemical formula C₁₄H₆O₈ and a molar mass of 302.197 g/mol . wikipedia.org The dihydrate form, Ellagic Acid Dihydrate, incorporates two water molecules, resulting in the chemical formula C₁₄H₁₀O₁₀ or C₁₄H₆O₈·2H₂O and a molecular weight of approximately 338.20 g/mol . nih.govscbt.com Its formal IUPAC name is 2,3,7,8-Tetrahydroxy wikipedia.orgbenzopyrano[5,4,3-cde] wikipedia.orgbenzopyran-5,10-dione. wikipedia.org In plants, ellagic acid is typically not found in its free form but rather as part of larger, more complex molecules called ellagitannins. wikipedia.orgencyclopedia.pubnih.gov These are esters of a sugar, commonly glucose, with one or more hexahydroxydiphenoyl (HHDP) units. nih.gov Through hydrolysis, which can occur under acidic or alkaline conditions, these ellagitannins release the HHDP group, which then spontaneously lactonizes to form the more stable and nearly water-insoluble ellagic acid. encyclopedia.pub

Table 1: Chemical Identification of Ellagic Acid and its Dihydrate Form

| Identifier | Anhydrous Ellagic Acid | This compound |

|---|---|---|

| IUPAC Name | 2,3,7,8-Tetrahydroxy wikipedia.orgbenzopyrano[5,4,3-cde] wikipedia.orgbenzopyran-5,10-dione wikipedia.org | 6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate nih.gov |

| Molecular Formula | C₁₄H₆O₈ wikipedia.org | C₁₄H₁₀O₁₀ nih.gov |

| Molar Mass | 302.197 g/mol wikipedia.org | 338.22 g/mol nih.gov |

| CAS Number | 476-66-4 wikipedia.org | 476-66-4 (for the dihydrate) scbt.comscbt.com |

| Classification | Polyphenol, Hydrolysable Tannin wikipedia.orgucv.ro | Polyphenol, Hydrolysable Tannin |

Natural Occurrence and Distribution in Botanical Sources

Ellagic acid is widely distributed throughout the plant kingdom, particularly among dicotyledonous plants. encyclopedia.pubnih.gov It is found as a secondary metabolite, primarily in the form of ellagitannins, which serve as part of the plant's defense mechanism. wikipedia.orgencyclopedia.pub The highest concentrations of ellagic acid are typically found in fruits and nuts. wikipedia.org

Berries from the Rosaceae family are especially rich sources, including raspberries, strawberries, cloudberries, and cranberries. ucv.roresearchgate.netmedicinenet.com Nuts such as walnuts, pecans, and raw chestnuts also contain significant levels of ellagic acid. wikipedia.orgucv.ro Other notable fruit sources include pomegranates, grapes, and peaches. wikipedia.orgucv.ro Beyond fruits and nuts, ellagic acid is present in the wood and bark of certain tree species, such as North American white oak (Quercus alba) and European red oak (Quercus robur). wikipedia.orgnih.gov It can also be found in the medicinal mushroom Phellinus linteus and the aquatic macrophyte Myriophyllum spicatum. wikipedia.org Early chemotaxonomic studies used the presence of ellagic acid as a guide, noting its wide distribution in the Rosaceae and Fagaceae families. ashs.org

Table 2: Selected Botanical Sources of Ellagic Acid

| Plant Family | Common Name | Scientific Name |

|---|---|---|

| Rosaceae | Raspberry ucv.roresearchgate.net | Rubus idaeus |

| Strawberry ucv.roresearchgate.net | Fragaria spp. | |

| Blackberry medicinenet.com | Rubus spp. | |

| Cloudberry medicinenet.com | Rubus chamaemorus | |

| Juglandaceae | Walnut ucv.ro | Juglans regia |

| Pecan ucv.ro | Carya illinoinensis | |

| Punicaceae | Pomegranate wikipedia.orgresearchgate.net | Punica granatum |

| Fagaceae | Chestnut wikipedia.org | Castanea sativa nih.gov |

| North American White Oak wikipedia.org | Quercus alba | |

| Vitaceae | Grape wikipedia.orgucv.ro | Vitis spp. |

| Myrtaceae | Jabuticaba medicinenet.com | Myrciaria cauliflora |

Historical Perspectives and Evolution of Research on this compound

The discovery of ellagic acid dates back to the 19th century. The French chemist Henri Braconnot is credited with its first discovery in 1831. wikipedia.orgnih.gov The name "ellagic acid" (acide ellagique) was derived from the French word galle (for gallnut) spelled backward, to distinguish it from gallic acid. wikipedia.orgacs.org For much of the 19th century, it was known primarily as a component of tanning materials. acs.org

In the early 20th century, research began to clarify its presence in the plant kingdom. In 1905, Maximilian Nierenstein successfully prepared the substance from a variety of botanical sources including pomegranates, oak bark, and dividivi. wikipedia.org The first chemical synthesis of ellagic acid was achieved by Julius Löwe, who produced it by heating gallic acid with an oxidizing agent like arsenic acid or silver oxide. wikipedia.orgacs.org

Early botanical studies in the mid-20th century focused on using ellagic acid as a chemotaxonomic marker to classify plant species, particularly within families like Rosaceae. ashs.org As analytical techniques advanced, research evolved from simple detection to the quantification of ellagic acid in various dietary sources. ashs.org This shift paved the way for later investigations into the compound's chemical properties and biological significance.

Table of Mentioned Compounds

| Compound Name |

|---|

| Ellagic acid |

| This compound |

| Gallic acid |

| Hexahydroxydiphenic acid (HHDP) |

| Glucose |

| Arsenic acid |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCRIPMALGRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Analysis and Characterization of Ellagic Acid Dihydrate

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are fundamental in separating and quantifying ellagic acid dihydrate from complex matrices. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV-Vis, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. avantorsciences.comnih.gov When coupled with a UV-Vis detector, ellagic acid can be quantified by its absorbance at a specific wavelength, typically around 254 nm. nih.govmdpi.com The method's selectivity can be demonstrated by the absence of interfering peaks from the diluent or mobile phase at the retention time of ellagic acid. nih.gov Linearity is established by analyzing a series of standard solutions, with correlation coefficients (r) and determination coefficients (r²) close to 1, indicating a strong linear relationship between concentration and response. nih.govnih.gov

For enhanced selectivity and specificity, HPLC can be coupled with a mass spectrometer (HPLC-MS). unipi.it This hyphenated technique allows for the determination of the mass-to-charge ratio (m/z) of the compound, confirming its identity. In the negative ionization mode, ellagic acid typically shows a prominent ion at m/z 301, corresponding to the deprotonated molecule [M-H]⁻. researchgate.net Further fragmentation (MS/MS or MSn) can yield characteristic product ions, such as those at m/z 257 and 229, providing unequivocal identification. researchgate.net

Interactive Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition | Source |

| Column | Supelco Analytical C18 (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Water/Acetonitrile (85:15) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 254 nm | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Linearity Range | 14.5 to 33.8 µg/mL | nih.gov |

| Correlation Coefficient (r) | 0.994 | nih.gov |

| Determination Coefficient (r²) | 0.988 | nih.gov |

| Limit of Detection (LOD) | 0.66 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 2.22 µg/mL | nih.gov |

Ultra-High-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS)

Ultra-High-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with mass spectrometry (UPLC-MS), it provides a powerful tool for the sensitive and specific quantification of ellagic acid in various samples. nih.govmdpi.com This method has been successfully applied to pharmacokinetic studies, revealing the absorption and distribution of ellagic acid in biological systems. nih.gov

A typical UPLC-MS method for ellagic acid involves a reversed-phase C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. mdpi.com Detection is often performed using an electrospray ionization (ESI) source in negative mode, monitoring the transition of the precursor ion (m/z 301) to specific product ions. nih.gov The retention time for ellagic acid in UPLC systems is generally short, often under 3 minutes, allowing for high-throughput analysis. nih.gov

Interactive Table 2: UPLC-MS/MS Method Details for Ellagic Acid Analysis

| Parameter | Value/Condition | Source |

| UPLC System | Agilent 1260 UHPLC | nih.gov |

| Mass Spectrometer | AB Sciex QTRAP 5500 | nih.gov |

| Column | Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm) | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Ionization Mode | Heated Electrospray Ionization (Negative) | nih.gov |

| Monitored Ion Transition | m/z 301/229 | nih.gov |

| Retention Time | ~2.4 min | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of ellagic acid, particularly in herbal extracts and formulations. ijpjournal.comtandfonline.com This method involves spotting the sample on a high-performance silica (B1680970) gel plate, followed by development with a suitable mobile phase. A common mobile phase for separating ellagic acid is a mixture of toluene, ethyl acetate, and formic acid. tandfonline.com

After development, the plate is scanned densitometrically at a specific wavelength (e.g., 280 nm) to quantify the separated compounds. nih.govijpjournal.com The Rf (retardation factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. For ellagic acid, Rf values are typically in the range of 0.51 to 0.65, depending on the specific mobile phase composition. ijpjournal.comtandfonline.com HPTLC methods can be validated for linearity, precision, and accuracy, making them reliable for routine quality control. nih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D- and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the structure of ellagic acid. mdpi.com 1H NMR spectra provide information about the protons in the molecule, while 13C NMR spectra reveal the carbon skeleton. np-mrd.org The assignments of proton and carbon resonances in the NMR spectra of ellagic acid are widely reported. mdpi.com For instance, a 1D 1H NMR spectrum of ellagic acid in DMSO-d6 shows characteristic signals for the aromatic protons. hmdb.ca

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure of ellagic acid.

Mass Spectrometry (MS and MSn)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. medchemexpress.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₄H₆O₈ for the anhydrous form). hmdb.ca

Tandem mass spectrometry (MS/MS or MSn) is used to study the fragmentation patterns of ellagic acid. researchgate.net By isolating the precursor ion (e.g., m/z 301 in negative mode) and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. researchgate.net These fragmentation patterns serve as a fingerprint for the compound, aiding in its unambiguous identification, especially in complex mixtures. researchgate.netresearchgate.net The secondary mass spectrum of ellagic acid often exhibits high-intensity ions at m/z 255 and 229. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals several characteristic absorption bands that correspond to specific vibrational modes of its constituent atoms.

A broad absorption band is typically observed in the region of 3400-3500 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups. researchgate.net Another prominent peak appears around 1714-1721 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the lactone rings, a defining feature of ellagic acid's structure. mdpi.comnih.gov The presence of aromatic rings is confirmed by absorption peaks in the range of 1508-1614 cm⁻¹, which are due to C=C bond vibrations within the aromatic nucleus. nih.gov Furthermore, bands in the 1000-1320 cm⁻¹ region are indicative of C-O stretching, and a peak around 756 cm⁻¹ can be assigned to aromatic C-H bending. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3400-3500 | O-H stretching | researchgate.net |

| 1714-1721 | C=O stretching (lactone) | mdpi.comnih.gov |

| 1508-1614 | C=C stretching (aromatic) | nih.gov |

| 1000-1320 | C-O stretching | nih.gov |

| 756 | Aromatic C-H bending | nih.gov |

This table summarizes the key IR absorption frequencies and their corresponding functional groups for the identification of this compound.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as ellagic acid. The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like methanol (B129727) or a phosphate (B84403) buffer solution (PBS), exhibits distinct absorption maxima (λmax).

In PBS, this compound shows a strong absorption peak at approximately 276 nm. photochemcad.com Studies have also reported absorption maxima at 277 nm when dissolved in polyethylene (B3416737) glycol 200 (PEG200) and subsequently diluted. chitkara.edu.inresearchgate.net The exact position of the absorption maxima can be influenced by the solvent used. For instance, in methanol, the λmax can be observed in a broader range, from 245 nm to 400 nm. mdpi.com The interaction of ellagic acid with other molecules can also lead to shifts in its UV-Vis spectrum, which can be used to study complex formation. mdpi.com

Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents

| Solvent | λmax (nm) | Reference |

| Phosphate Buffer Saline (PBS) | 276 | photochemcad.com |

| Polyethylene Glycol 200 (PEG200) / Water | 277 | chitkara.edu.inresearchgate.net |

| Methanol | 245-400 | mdpi.com |

This table presents the reported absorption maxima for this compound in various solvents, highlighting the influence of the solvent on the electronic transitions.

X-ray Diffraction Techniques for Crystal and Molecular Structure Determination

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The crystal and molecular structure of this compound have been successfully elucidated using this technique. nih.govoup.comresearchgate.net

Research has shown that this compound crystallizes in the triclinic space group Pī. nih.govoup.comresearchgate.net The unit cell dimensions have been determined as follows: a = 7.656(1) Å, b = 9.563(1) Å, c = 4.623(1) Å, with angles α = 97.88(1)°, β = 103.2(1)°, and γ = 102.22(1)°. nih.govoup.comresearchgate.net The crystal structure reveals that the ellagic acid molecule is planar and that there is a center of symmetry within the crystal, coinciding with the center of the molecule. nih.govoup.comresearchgate.net The molecules are interconnected through a network of hydrogen bonds with the water molecules of hydration, forming layers throughout the crystal. nih.govoup.comresearchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.govoup.comresearchgate.net |

| Space Group | Pī | nih.govoup.comresearchgate.net |

| a | 7.656(1) Å | nih.govoup.comresearchgate.net |

| b | 9.563(1) Å | nih.govoup.comresearchgate.net |

| c | 4.623(1) Å | nih.govoup.comresearchgate.net |

| α | 97.88(1)° | nih.govoup.comresearchgate.net |

| β | 103.2(1)° | nih.govoup.comresearchgate.net |

| γ | 102.22(1)° | nih.govoup.comresearchgate.net |

| Volume (V) | 315.9 ų | nih.govoup.comresearchgate.net |

This table provides the key crystallographic parameters for this compound as determined by X-ray diffraction analysis.

Emerging Analytical Technologies and Future Directions

While traditional spectroscopic and crystallographic methods provide a wealth of information, emerging analytical technologies offer new avenues for the analysis of this compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection or mass spectrometry (MS) are increasingly used for the quantitative analysis of ellagic acid in various matrices. nih.govdntb.gov.ua These hyphenated techniques offer high sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte. nih.gov

Furthermore, computational methods like Density Functional Theory (DFT) are being employed to complement experimental data. mdpi.comuc.pt DFT calculations can be used to predict geometric parameters, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental results to confirm the structure of isolated compounds. mdpi.comuc.pt The use of advanced sample preparation techniques, such as the development of nanoparticle formulations, is also being explored to enhance the analytical performance and study the compound's properties in novel delivery systems. researchgate.netnih.gov

Future research will likely focus on the continued development and application of these advanced and hyphenated techniques for a more comprehensive understanding of this compound's chemical and physical properties. This includes its interactions with other molecules and its behavior in complex biological and food systems.

Biosynthesis, Metabolism, and Bioavailability of Ellagic Acid Dihydrate

Biosynthetic Pathways in Plants

The production of ellagic acid in plants is not direct but occurs primarily through the hydrolysis of ellagitannins. nih.govwikipedia.org The biosynthesis of these precursor molecules is a multi-step process originating from the shikimate pathway. nih.gov

The key stages in the formation of a simple ellagitannin are:

Formation of Gallic Acid : The process begins with the synthesis of gallic acid (3,4,5-trihydroxybenzoic acid) via the shikimate pathway, which is a fundamental metabolic route in plants for the production of aromatic amino acids and other key compounds. nih.govresearchgate.net

Galloylation of Glucose : Gallic acid is then enzymatically attached to a glucose molecule, forming 1-O-galloyl-β-D-glucose. This molecule undergoes sequential galloylation steps to create 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), which serves as the central precursor for all hydrolyzable tannins. nih.govacademicjournals.org

Oxidative Coupling : The final step in forming the characteristic structure of ellagitannins is the oxidative C–C coupling between two adjacent galloyl groups on the PGG molecule. nih.gov This reaction, often catalyzed by plant polyphenol oxidase enzymes, forms the hexahydroxydiphenic acid (HHDP) moiety. nih.govacademicjournals.org

Once ellagitannins are formed, ellagic acid can be released. When the ester bonds within the ellagitannin structure are hydrolyzed, the attached HHDP group is liberated and spontaneously undergoes lactonization (a rearrangement) to form the more stable, planar structure of ellagic acid. academicjournals.orgscielo.br

In Vivo Metabolism and Pharmacokinetics

The journey of ellagic acid dihydrate in the body is complex, marked by low bioavailability and significant transformation by both host enzymes and gut microbiota. wikipedia.orgencyclopedia.pub

Following oral consumption of ellagitannin-rich foods, the hydrolysis and subsequent release of ellagic acid begin in the stomach and small intestine. nih.govnih.gov However, the absorption of free ellagic acid is very limited. nih.gov Studies in rats have shown that ellagic acid exhibits rapid absorption and elimination. nih.govresearchgate.net In one study, the maximum plasma concentration (Cmax) was reached just 0.55 hours after administration. nih.govresearchgate.net In humans, after consuming pomegranate juice, the Cmax was observed at 1 hour. nih.gov This rapid absorption suggests that some uptake may occur in the stomach and the upper part of the small intestine. nih.govresearchgate.net

| Parameter | Value (mean ± S.D.) |

|---|---|

| Cmax (µg/ml) | 0.203 ± 0.047 |

| Tpeak (h) | 0.541 ± 0.061 |

| AUC (µg·h/ml) | 0.838 ± 0.071 |

| t1/2β (Elimination half-life) (h) | 5.000 ± 2.730 |

| Vd (l/kg) | 334.07 ± 115.74 |

Data sourced from a study on rats after oral administration of pomegranate leaf extract at a dose containing 85.3 mg/kg EA. researchgate.net

Once absorbed, ellagic acid undergoes extensive first-pass metabolism in the intestine and liver. nih.gov These biotransformation reactions are categorized into Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. derangedphysiology.com

For ellagic acid and its metabolites, Phase II conjugation reactions are predominant. The primary metabolic transformations include:

Glucuronidation : This is a major pathway where glucuronic acid is attached to the hydroxyl groups of ellagic acid or its urolithin metabolites. nih.govnih.gov

Sulfation : Sulfate groups are added, forming sulfate conjugates. nih.govnih.gov

Methylation : Methyl groups can be added to the structure. nih.gov

These processes result in the formation of various conjugates, such as glucuronides and sulfates, which are the main forms found circulating in plasma. nih.govnih.gov For instance, after urolithin A is absorbed, it is rapidly metabolized into phase II conjugates like urolithin A 3-O-glucuronide and urolithin A 3-sulfate. nih.gov Studies in Caco-2 cells, a model for the intestinal wall, showed that urolithin A was metabolized into Uro-A-glucuronide and, to a lesser extent, Uro-A-sulfate. acs.org The rapid and efficient conversion to these conjugates contributes to the fast elimination of ellagic acid from systemic circulation. nih.gov

The vast majority of ingested ellagic acid is not absorbed in the small intestine and travels to the colon, where it is extensively metabolized by the gut microbiota. nih.govwikipedia.org This microbial transformation is crucial, as it converts the poorly bioavailable ellagic acid into a series of more readily absorbable metabolites known as urolithins. wikipedia.orgtandfonline.com Urolithins are dibenzo[b,d]pyran-6-one derivatives that are significantly more bioavailable than their precursor. nih.gov

The metabolic pathway from ellagic acid to urolithins involves several key steps:

Lactone Ring Cleavage : The process begins with the opening of one of the two lactone rings present in the ellagic acid structure. nih.gov

Decarboxylation and Dehydroxylation : This is followed by a series of decarboxylation (removal of a carboxyl group) and sequential dehydroxylation (removal of hydroxyl groups) reactions. nih.govnih.gov

This cascade of reactions, carried out by different gut bacteria, produces a series of intermediate and final urolithin metabolites. researchgate.netresearchgate.net The sequence generally proceeds from urolithin D (tetrahydroxy), to urolithin C (trihydroxy), and finally to urolithin A (dihydroxy) and urolithin B (monohydroxy). nih.govresearchgate.net

| Precursor | Key Transformation Step | Resulting Metabolite(s) |

|---|---|---|

| Ellagic Acid | Lactone ring cleavage, decarboxylation, dehydroxylation | Urolithin D, Urolithin C |

| Urolithin C | Dehydroxylation | Urolithin A, Isourolithin A |

| Urolithin A | Dehydroxylation | Urolithin B |

Specific bacterial genera have been identified as key players in this biotransformation. The genera Gordonibacter and Ellagibacter are known to metabolize ellagic acid into urolithins. tandfonline.comacs.org Research has also identified that co-cultures of specific bacterial strains, such as Gordonibacter urolithinfaciens and Ellagibacter bolteae, can reproduce the pathways that yield different urolithin profiles. acs.orgnih.gov

After absorption and metabolism, ellagic acid and its metabolites, primarily urolithins in their conjugated forms (glucuronides and sulfates), are excreted from the body. nih.gov The main excretion routes are through urine and feces. researchgate.net Studies in rats showed that within 24 hours of oral administration, approximately 22% of the dose was excreted in the urine, while about 19% was excreted in feces. researchgate.net A significant portion, over 53%, remained in the gastrointestinal tract after 24 hours, highlighting its low absorption. researchgate.net The metabolites found in urine are predominantly the glucuronyl and sulfate conjugates of urolithins A and B. nih.gov

Factors Influencing Bioavailability

The bioavailability of ellagic acid is notoriously low and is influenced by a combination of physicochemical, physiological, and microbial factors. encyclopedia.pubresearchgate.net

Key factors include:

Poor Water Solubility : Ellagic acid has very low water solubility (around 9.7 µg/mL), which severely limits its dissolution in the gastrointestinal fluids and subsequent absorption. encyclopedia.pubmdpi.com Its solubility increases in basic pH, but it is less stable under these conditions. encyclopedia.pub

First-Pass Metabolism : As described, once ellagic acid is absorbed, it is rapidly and extensively metabolized in the intestinal wall and liver into conjugated forms, which are then quickly eliminated. nih.govresearchgate.net This first-pass effect significantly reduces the amount of free ellagic acid reaching systemic circulation. researchgate.net

Gut Microbiota Variability : The conversion of ellagic acid to the more bioavailable urolithins is entirely dependent on an individual's gut microbiota composition. researchgate.net This has led to the identification of different "metabotypes." Individuals with metabotype A produce urolithin A as the final major metabolite, while those with metabotype B produce urolithin B and isourolithin A. researchgate.net A third group, metabotype 0, are unable to produce any urolithins at all. nih.gov This inter-individual variability means that the health benefits derived from ellagic acid consumption can differ significantly among people. researchgate.net

Food Matrix : The form in which ellagic acid is consumed matters. It can be present as free ellagic acid or as part of larger ellagitannin molecules. thieme-connect.de Some studies suggest that a higher ratio of free ellagic acid to ellagitannins in an oral dose corresponds to higher plasma concentrations of ellagic acid, although increasing the dose of free ellagic acid does not seem to enhance bioavailability beyond a certain point, suggesting a saturation of the absorption process. nih.govmdpi.com

Chemical Form and Dietary Sources

Ellagic acid is a polyphenolic compound that is naturally present in a variety of plants. torvergata.itnih.gov It exists in several chemical forms, primarily not as a free molecule but as a component of more complex structures. The predominant forms in dietary sources are ellagitannins (ETs), which are hydrolyzable tannins where hexahydroxydiphenic acid groups are esterified with glucose or other polyols. frontiersin.orgchemicalbook.com Upon ingestion, these ellagitannins are hydrolyzed in the gastrointestinal tract, releasing free ellagic acid. nih.govresearchgate.net Ellagic acid can also be found in its free form or as glycosylated and acylated derivatives. torvergata.it

The structure of ellagic acid is a dilactone of hexahydroxydiphenic acid, which itself is a dimeric derivative of gallic acid. torvergata.itnih.gov This unique structure, featuring four hydroxyl groups and two lactone rings, gives it both hydrophilic and lipophilic properties. chemicalbook.comresearchgate.net However, its clinical application is often limited by its very low water solubility, which is approximately 9.7 µg/mL. nih.govmdpi.com

A wide range of fruits, nuts, and seeds are significant dietary sources of ellagic acid and its precursors. nih.gov The highest concentrations are typically found in berries, pomegranates, and certain nuts. nih.govwikipedia.org The consumption of products derived from these foods, such as juices and jams, also contributes to dietary intake. nih.gov For instance, pomegranate juice can contain high levels of ellagitannins, which yield ellagic acid upon hydrolysis. nih.gov

Table 1: Major Dietary Sources of Ellagic Acid

| Food Source | Family | Reported Ellagic Acid Content |

|---|---|---|

| Pomegranate (Punica granatum) | Punicaceae | High concentrations, especially from ellagitannins nih.govmedicinenet.com |

| Raspberries (Rubus idaeus) | Rosaceae | Significant source, with seeds being particularly rich medicinenet.comhealthline.com |

| Strawberries (Fragaria ananassa) | Rosaceae | Cultivated varieties contain notable amounts torvergata.itmedicinenet.com |

| Blackberries (Rubus spp.) | Rosaceae | Content is comparable to raspberries torvergata.itmedicinenet.com |

| Walnuts (Juglans regia) | Juglandaceae | One of the richest nut sources nih.govmedicinenet.com |

| Pecans (Carya illinoinensis) | Juglandaceae | Contain significant, though slightly lower, amounts than walnuts nih.govmedicinenet.com |

| Grapes (Muscadine) | Vitaceae | A notable source of the compound nih.govnih.gov |

Matrix Effects

The bioavailability of ellagic acid is not solely dependent on its chemical form but is also significantly influenced by the food matrix in which it is consumed. The "food matrix" refers to the complex mixture of other components in the food, such as dietary fibers, proteins, fats, and other micronutrients. mdpi.commdpi.com These components can interact with polyphenols like ellagic acid, affecting their release during digestion and subsequent absorption. nih.gov

Research indicates that the interactions within the food matrix can have both negative and positive impacts on bioavailability.

Negative Effects : Polyphenols can become entrapped by or bound to dietary fibers and proteins during digestion. mdpi.commdpi.com This binding can prevent the complete release of ellagic acid in the upper gastrointestinal tract, thereby reducing the amount available for absorption. mdpi.comresearchgate.net For example, studies on almond skins have shown that incorporating them into a full-fat milk matrix significantly lowered the release of phenolic compounds compared to digestion in water, likely due to binding with milk proteins. nih.gov Similarly, the presence of certain proteins and fats can form complexes with phenolic compounds, decreasing their bioaccessibility. mdpi.comnih.gov

Positive or Protective Effects : Conversely, some food matrices can protect polyphenols from degradation in the harsh environment of the stomach and small intestine. nih.gov Carbohydrate-rich matrices, such as those in crisp-bread, have been shown to be better vehicles for some polyphenols compared to matrices with high fat and protein content. nih.gov Furthermore, the presence of fermentable fibers can act as prebiotics, promoting a healthy gut microbiota that plays a crucial role in metabolizing ellagic acid into more bioavailable compounds like urolithins. mdpi.commdpi.com The intestinal microbiota are actively involved in the metabolism of polyphenols that are not absorbed in the small intestine. acs.org

Formulation Strategies to Enhance Bioavailability

The poor water solubility and low permeability of ellagic acid classify it as a Biopharmaceutics Classification System (BCS) Class IV compound, which severely limits its oral bioavailability and therapeutic potential. mdpi.com To overcome these limitations, various formulation strategies have been developed to improve its solubility, stability, and absorption. torvergata.itmdpi.compreprints.org These approaches primarily involve encapsulating ellagic acid in advanced carrier systems. nih.gov

Nanoformulations

Encapsulating ellagic acid into nanoparticles has emerged as a highly effective strategy. These nanoparticles can be formulated from biodegradable polymers, lipids, or other biocompatible materials.

Polymeric Nanoparticles : Polymers such as chitosan (B1678972) (CS) and poly(ε-caprolactone) (PCL) have been used to create nanoparticles that protect ellagic acid and provide a sustained release. torvergata.itresearchgate.netdovepress.com For instance, ellagic acid encapsulated in chitosan nanoparticles (EA@CS-NP) prepared by ionic gelation showed a spherical shape with an average size of 176 nm. researchgate.net This formulation achieved a high drug-encapsulation efficiency of 94% and demonstrated a sustained release profile in vitro. researchgate.net Similarly, PCL-based nanoparticles have been shown to significantly enhance the oral bioavailability of ellagic acid compared to its raw form. dovepress.com

Lipid-Based Nanoparticles : Nanostructured lipid carriers (NLCs) have also been developed for dermal delivery of ellagic acid. These formulations showed high entrapment efficiency (over 90%) and maintained the stability of the compound for an extended period. mdpi.com

Inorganic Nanoparticles : Hybrid nanoformulations using functionalized zinc oxide nanoparticles have been developed to carry ellagic acid, demonstrating the versatility of nanotechnology in creating delivery systems. nih.gov

Liposomes and Niosomes

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. torvergata.it

Liposomes : The encapsulation of ellagic acid in liposomes (Lip-EA) has been shown to be an effective delivery method. Studies have reported an entrapment efficiency of 62.4% for Lip-EA, with the formulation showing good stability and minimal leakage over 24 hours. Another study reported a liposomal encapsulation efficiency of 33%.

Niosomes : Niosomes are vesicles structurally similar to liposomes but are formed from non-ionic surfactants instead of phospholipids. Chitosan-coated niosomes loaded with ellagic acid have been developed, achieving an encapsulation efficiency of 74%. This coating helps to stabilize the vesicles and can improve interaction with biological membranes.

Inclusion Complexes

Inclusion complexes involve the encapsulation of a "guest" molecule (ellagic acid) within a "host" molecule, most commonly a cyclodextrin. torvergata.it

Cyclodextrins (CDs) : Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This structure allows them to entrap poorly soluble molecules like ellagic acid, forming a complex that significantly enhances water solubility and stability. mdpi.comresearchgate.net Studies using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with ellagic acid have demonstrated this principle. mdpi.comnih.gov These complexes can then be loaded into other delivery systems, such as hydrogels, to achieve controlled release, further improving the therapeutic potential of ellagic acid. mdpi.comnih.gov

Table 2: Research Findings on Formulation Strategies for Ellagic Acid

| Formulation Strategy | Carrier System | Key Characteristics | Outcome |

|---|---|---|---|

| Nanoformulations | Chitosan (CS) Nanoparticles | Avg. Particle Size: 176 nm; Encapsulation Efficiency: 94% | Sustained in vitro release researchgate.net |

| Poly(ε-caprolactone) (PCL) | Particle sizes from 193 nm to 1,252 nm | Enhanced oral bioavailability dovepress.com | |

| Nanostructured Lipid Carriers (NLCs) | Encapsulation Efficiency: 91.5% - 96.6% | Improved stability and high antioxidant effect mdpi.com | |

| Liposomes/Niosomes | Phospholipid Liposomes | Entrapment Efficiency: 62.4% | Low leakage (3.88% in 24h), stable formulation |

| Chitosan-Coated Niosomes | Encapsulation Efficiency: 74% | Enhanced encapsulation compared to uncoated niosomes |

| Inclusion Complexes | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms a host-guest complex | Improves solubility and stability; allows for loading into hydrogels for controlled release mdpi.comnih.gov |

Molecular Mechanisms of Action in Biological Systems

Antioxidant Pathways and Redox Homeostasis Regulation

Ellagic acid dihydrate is recognized for its potent antioxidant properties, which are attributed to its unique chemical structure featuring four hydroxyl groups and two lactone groups. researchgate.net This structure facilitates the donation of electrons, thereby neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. researchgate.netresearchgate.net

Free Radical Scavenging Activity

This compound demonstrates significant free radical scavenging activity through multiple mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com In aqueous solutions, the primary mechanism is the loss of a proton followed by electron transfer to free radicals, while in nonpolar environments, hydrogen atom transfer is more likely. thieme-connect.de This allows it to effectively neutralize a variety of free radicals. thieme-connect.de

The antioxidant capacity of ellagic acid has been compared to well-known antioxidants like ascorbic acid (vitamin C) and α-tocopherol (vitamin E), with some studies suggesting it may be a superior free radical scavenger. researchgate.nettorvergata.it For instance, one report indicated that ellagic acid inhibited lipid peroxidation by 71.2%, surpassing the inhibition levels of ascorbic acid (64.5%) and α-tocopherol (59.7%). researchgate.net Its ability to scavenge free radicals is a key contributor to its protective effects against cellular damage. thieme-connect.de

Modulation of Antioxidant Enzymes (e.g., SOD, CAT, GPx, GR)

Beyond direct radical scavenging, this compound enhances the body's endogenous antioxidant defense system by modulating the activity of key antioxidant enzymes. thieme-connect.de Studies have shown that ellagic acid can increase the expression and/or activity of several crucial enzymes involved in redox homeostasis:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Ellagic acid has been observed to increase SOD activity and gene expression, thereby reducing the levels of this damaging free radical. nih.govnih.govmdpi.comnih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Research indicates that treatment with ellagic acid can lead to increased catalase activity. researchgate.nettorvergata.itnih.govmdpi.commdpi.com

Glutathione (B108866) Peroxidase (GPx): This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides by utilizing glutathione. Ellagic acid has been shown to reverse the inhibition of GPx activity in models of oxidative stress. researchgate.nettorvergata.itnih.govnih.gov

Glutathione Reductase (GR): GR is essential for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG). Ellagic acid treatment has been associated with increased activity of glutathione reductase. researchgate.nettorvergata.itmdpi.com

By upregulating these enzymes, ellagic acid strengthens the cellular antioxidant defense network, providing a more robust and sustained protection against oxidative stress.

Nrf2 Pathway Activation

A pivotal mechanism through which ellagic acid exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nrf2-Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. nih.gov However, in the presence of oxidative stress or activators like ellagic acid, this interaction is disrupted. mdpi.comnih.gov Ellagic acid can inhibit Keap1, allowing Nrf2 to accumulate and translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. nih.govmdpi.com This leads to the increased production of a suite of protective enzymes and proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comresearchgate.net

This activation of the Nrf2 pathway by ellagic acid has been demonstrated in various cell and animal models, highlighting its role in enhancing cellular antioxidant capacity and protecting against oxidative damage. mdpi.comnih.govmdpi.com

Inhibition of ROS Production (e.g., NADPH oxidase)

In addition to scavenging existing free radicals and bolstering antioxidant defenses, ellagic acid can also inhibit the production of reactive oxygen species (ROS). nih.gov A key target in this regard is the NADPH oxidase (NOX) enzyme complex, a major source of superoxide radicals in many cell types. nih.govthieme-connect.com

Anti-inflammatory Signaling Cascades

This compound has demonstrated significant anti-inflammatory properties by modulating various signaling cascades involved in the inflammatory response. mdpi.com Its ability to interfere with the production of pro-inflammatory mediators is a key aspect of its biological activity. mdpi.com

Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, PGE2, NO)

Ellagic acid has been shown to effectively downregulate the expression and production of several key pro-inflammatory mediators:

Tumor Necrosis Factor-alpha (TNF-α): This potent pro-inflammatory cytokine is a central player in systemic inflammation. Ellagic acid has been observed to significantly inhibit the production of TNF-α in various inflammatory models. mdpi.commdpi.comnih.govnih.govwiley.com

Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6): These cytokines are also crucial in driving inflammatory responses. Research has consistently shown that ellagic acid can reduce the levels of IL-1β and IL-6. mdpi.commdpi.comnih.govnih.govwiley.com

Prostaglandin (B15479496) E2 (PGE2): PGE2 is a key mediator of inflammation and pain. Ellagic acid can inhibit the production of PGE2, likely through its effects on the cyclooxygenase (COX) enzymes.

Nitric Oxide (NO): While nitric oxide has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. Ellagic acid has been shown to suppress the expression of iNOS, thereby reducing excessive NO production. nih.govnih.govresearchgate.net

The modulation of these pro-inflammatory mediators is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation. mdpi.comnih.govnih.govfrontiersin.org By interfering with these key inflammatory molecules, ellagic acid helps to attenuate the inflammatory response and its detrimental effects.

Table of Research Findings on Ellagic Acid's Modulation of Pro-inflammatory Mediators:

| Mediator | Effect of Ellagic Acid | Study Model |

| TNF-α | Decreased production/expression | Adjuvant-induced arthritis in mice nih.gov, Lipopolysaccharide-stimulated RAW 264.7 cells mdpi.com, 1,2-dimethylhydrazine-induced rat colon carcinogenesis nih.gov, Carrageenan-induced inflammation mdpi.com, High-fat diet-induced NAFLD in rats wiley.com |

| IL-1β | Decreased production/expression | Adjuvant-induced arthritis in mice nih.gov, Human umbilical vein endothelial cells nih.gov, Carrageenan-induced inflammation mdpi.com |

| IL-6 | Decreased production/expression | Adjuvant-induced arthritis in mice nih.gov, Lipopolysaccharide-stimulated RAW 264.7 cells mdpi.com, 1,2-dimethylhydrazine-induced rat colon carcinogenesis nih.gov, Carrageenan-induced inflammation mdpi.com, High-fat diet-induced NAFLD in rats wiley.com |

| PGE2 | Inhibition of production | Not explicitly detailed in the provided search results. |

| NO | Suppression of iNOS expression | CCl4-induced cirrhosis in mice nih.gov, 1,2-dimethylhydrazine-induced rat colon carcinogenesis nih.gov, Carrageenan-induced rat paw edema researchgate.net |

Inhibition of Key Enzymes

This compound has been shown to inhibit key enzymes involved in the inflammatory process, notably cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). scienceopen.comnih.govresearchgate.net Studies have demonstrated that ellagic acid can suppress the protein expression of both iNOS and COX-2, which are critical mediators of inflammation. scienceopen.comresearchgate.net This inhibitory action on COX and iNOS contributes to its anti-inflammatory properties by reducing the production of pro-inflammatory molecules. scienceopen.comnih.govmdpi.com Research indicates that by down-regulating these enzymes, ellagic acid can mitigate inflammatory responses. nih.govnih.gov

Regulation of Inflammatory Transcription Factors

A crucial aspect of this compound's anti-inflammatory action is its ability to modulate key transcription factors that orchestrate the inflammatory response. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a pivotal regulator of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.govnih.gov Ellagic acid has been observed to reduce the expression of NF-κB, thereby down-regulating the inflammatory cascade it controls. nih.govnih.gov

Furthermore, ellagic acid influences the Signal Transducer and Activator of Transcription (STAT) pathways. Specifically, it has been found to suppress the phosphorylation of STAT3, a key event in its activation. nih.gov This inhibition of the STAT3 signaling pathway contributes to its anti-proliferative and pro-apoptotic effects in certain cancer cells. nih.gov The compound's ability to interfere with both NF-κB and STAT signaling highlights its multi-faceted approach to regulating inflammation and related cellular processes. nih.govnih.govnih.gov

Inhibition of Inflammasome Activation

Recent research has illuminated the role of this compound in inhibiting the activation of the NLRP3 inflammasome. nih.govresearchgate.netsemanticscholar.orgnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. nih.govresearchgate.netsemanticscholar.org Studies have shown that ellagic acid can reduce the activation of the NLRP3 inflammasome signaling in microglia, the immune cells of the central nervous system. nih.govresearchgate.netsemanticscholar.orgnih.gov This inhibition of the NLRP3 inflammasome is a key mechanism underlying its neuroprotective and anti-inflammatory effects in the brain. nih.govresearchgate.netsemanticscholar.orgnih.gov

Cellular Proliferation and Apoptosis Regulation

Induction of Cell Cycle Arrest

Ellagic acid has been consistently shown to induce cell cycle arrest in various cancer cell lines. nih.govnih.govnih.gov It can halt the cell cycle at the G0/G1 or G2/M phases, preventing cells from progressing through division. nih.govnih.govnih.gov For instance, in HeLa cervical cancer cells, ellagic acid treatment led to a significant increase in the proportion of cells in the G1 phase. nih.gov This effect is often mediated by the modulation of key cell cycle regulatory proteins. nih.govselleckchem.com

Promotion of Apoptosis

A key mechanism of ellagic acid's anticancer activity is its ability to promote apoptosis, or programmed cell death. nih.govdiva-portal.orgresearchgate.net This is achieved through the regulation of the Bcl-2 family of proteins, which are central to the apoptotic process. nih.govdiva-portal.org Ellagic acid has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death. nih.govnih.gov Furthermore, it has been shown to induce the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.govdiva-portal.org Specifically, the activation of caspase-3 has been noted in various studies. nih.govdiva-portal.org

Inhibition of Cell Proliferation

Ellagic acid effectively inhibits the proliferation of various cancer cells. selleckchem.comresearchgate.netmdpi.com This anti-proliferative effect is a direct consequence of its ability to induce cell cycle arrest and promote apoptosis. nih.govnih.govnih.govselleckchem.com By halting cell division and triggering cell death, ellagic acid significantly curtails the growth of tumor cells. selleckchem.comresearchgate.net Studies have demonstrated its inhibitory effects on a range of cancer cell lines, including those from the colon, breast, and prostate. researchgate.net

Interactive Data Table: Effects of Ellagic Acid on Cellular Processes

| Cellular Process | Key Molecular Targets/Pathways | Observed Effect | Cell Line Examples |

| Inflammation | COX-2, iNOS | Inhibition of expression | Rat Paw Edema scienceopen.comresearchgate.net |

| NF-κB | Inhibition of activation and expression | HCT-116, NRK 52E nih.govnih.gov | |

| STAT3 | Inhibition of phosphorylation | HeLa nih.gov | |

| NLRP3 Inflammasome | Inhibition of activation | Microglial BV-2 nih.govresearchgate.netsemanticscholar.org | |

| Cell Cycle | G0/G1 Phase | Arrest | HCT-116, MCF-7 nih.govnih.gov |

| G1 Phase | Arrest | HeLa, Ovarian Carcinoma nih.govselleckchem.com | |

| G2/M Phase | Arrest | HCT-15 nih.gov | |

| Apoptosis | Bcl-2/Bax Ratio | Increased Bax, Decreased Bcl-2 | HCT-15, Ovarian Carcinoma nih.govselleckchem.com |

| Caspases | Activation (e.g., Caspase-3) | HCT-15, SH-SY5Y nih.govdiva-portal.org | |

| Proliferation | General | Inhibition | Caco-2, MCF-7, DU 145 researchgate.net |

Enzyme Modulation and Receptor Interactions

Ellagic acid's ability to interact with and modulate the activity of various enzymes is a cornerstone of its mechanism of action. These interactions can lead to the inhibition of pathways crucial for the development and progression of several diseases.

Ellagic acid has been identified as a potent and selective, ATP-competitive inhibitor of Casein Kinase 2 (CK2). rndsystems.comnih.gov It exhibits a high affinity for CK2, with reported IC50 values as low as 40 nM and a Ki of 20 nM. rndsystems.comnih.govmedchemexpress.com This potent inhibition of CK2 is significant, as this kinase is often found to be abnormally active in various diseases, including cancer. nih.gov

Beyond CK2, ellagic acid also demonstrates inhibitory activity against a range of other protein kinases, although generally with lower potency. rndsystems.commedchemexpress.comsigmaaldrich.com These include Lyn, Protein Kinase A (PKA), Glycogen Synthase Kinase-3 (GSK-3), Protein Kinase C (PKC), Gardner-Rasheed feline sarcoma viral (v-fgr) oncogene homolog (FGR), and Lck (lymphocyte-specific protein tyrosine kinase). medchemexpress.comsigmaaldrich.com The IC50 values for these kinases are in the micromolar range, indicating a more moderate level of inhibition compared to CK2. rndsystems.commedchemexpress.com

A study assessing the selectivity of ellagic acid across a panel of 70 protein kinases found that at a concentration of 10 μM, it could inhibit the activity of 21 kinases by more than 50%. mdpi.com This suggests a degree of promiscuity, which may contribute to its broad spectrum of biological activities. mdpi.com

Table 1: Inhibitory Activity of Ellagic Acid on Various Protein Kinases

| Kinase | IC50 (nM) | Reference |

| Casein Kinase 2 (CK2) | 40 | rndsystems.com |

| Lyn | 2900 | rndsystems.com |

| Protein Kinase A (PKA) | 3500 | rndsystems.com |

| Syk | 4300 | rndsystems.com |

| FGR | 9400 | rndsystems.com |

| Lyk | 3500 | sigmaaldrich.com |

| GSK-3 | 4300 | sigmaaldrich.com |

| PKC | 7500 | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Ellagic acid has been shown to be a potent inhibitor of both human DNA topoisomerase I and II in vitro. nih.govtandfonline.com The concentration required to inhibit 50% of the catalytic activity (IC50) for topoisomerase I and II was found to be 0.6 and 0.7 μg/ml, respectively. tandfonline.com

The mechanism of inhibition by ellagic acid is that of a true antagonist. tandfonline.com Unlike topoisomerase poisons that trap the enzyme-DNA intermediate complex, ellagic acid does not. nih.govtandfonline.com Instead, it prevents other topoisomerase poisons from stabilizing this complex. tandfonline.com Structure-activity relationship studies have indicated that the 3,3'-hydroxyl groups and the lactone groups are critical for its inhibitory action on topoisomerases. nih.gov

Ellagic acid, also referred to as TBBD in some studies, acts as a specific inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4. nih.govbpsbioscience.com It selectively blocks the methylation of arginine 17 on histone H3 (H3R17). nih.govbpsbioscience.comprobechem.com This inhibition is achieved through a unique mechanism where ellagic acid binds to the histone substrate rather than the enzyme itself. nih.gov

This interaction with the substrate appears to be sequence-specific, with a preference for the "KAPRK" motif, where the proline residue is crucial for the binding and subsequent inhibition of the enzyme. nih.gov The IC50 for CARM1 inhibition has been reported to be approximately 25 µM, although some studies have noted that even at concentrations 10-fold higher, the inhibition is partial. bpsbioscience.com This inhibitory action on CARM1 has been linked to the attenuation of adipocyte differentiation. nih.gov

Ellagic acid has been shown to down-regulate the expression of Histone Deacetylase 1 (HDAC1). jst.go.jpnih.gov In a study on cardiac fibroblasts, treatment with ellagic acid at a concentration of 60 μmol/L led to a decrease in the protein expression of HDAC1. jst.go.jpnih.gov This effect was associated with the suppression of cell proliferation and migration. jst.go.jpnih.gov

The inhibitory effect of ellagic acid on HDAC1 appears to be a key mechanism in its anti-fibrotic activity. jst.go.jp Overexpression of HDAC1 was found to reverse the inhibitory effects of ellagic acid on the expression of fibrosis-related proteins. jst.go.jpnih.gov Furthermore, ellagic acid's ability to inhibit the MTA1/HDAC1 protein complex has been implicated in its protective roles in conditions like rheumatoid arthritis. kab.ac.ug

Ellagic acid is a potent inhibitor of aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway. arvojournals.orgthieme-connect.com This pathway is implicated in the development of secondary complications of diabetes. nih.gov Ellagic acid inhibits ALR2 in a non-competitive manner with an IC50 of 48 nM. arvojournals.org

By inhibiting aldose reductase, ellagic acid can suppress the accumulation of sorbitol in various tissues, including human red blood cells, rat lens, and rat retina, under high glucose conditions. arvojournals.org This inhibitory action on aldose reductase, along with its ability to inhibit the formation of advanced glycation end products (AGEs), suggests its potential in managing diabetic complications. arvojournals.orgthieme-connect.com Studies have also explored the use of nano-encapsulated ellagic acid to enhance its inhibitory effects on aldose reductase. nih.govnih.gov

Ellagic acid has been demonstrated to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in regulating cell proliferation, survival, and angiogenesis. innovareacademics.innih.govtandfonline.com

In the context of cancer, ellagic acid can inhibit the PI3K/Akt pathway, leading to reduced cancer cell proliferation and the induction of apoptosis. innovareacademics.inmdpi.com It has been shown to suppress the phosphorylation of Akt at both Thr308 and Ser473. mdpi.com Furthermore, it can downregulate key downstream effectors of this pathway, including mTOR. nih.gov

Similarly, ellagic acid affects the MAPK pathway, contributing to its anticancer effects. innovareacademics.innih.gov It has been observed to downregulate the expression of phosphorylated ERK1/2 and JNK. nih.govmdpi.com The modulation of both the PI3K/Akt and MAPK pathways by ellagic acid underscores its potential as a multi-targeted agent in disease prevention and treatment. nih.govtandfonline.comwiley.com

Preclinical Research on Therapeutic Applications

Anticancer Research

The anticancer properties of ellagic acid are multifaceted, with research indicating its ability to inhibit the proliferation of cancer cells, suppress tumor growth, and modulate key signaling pathways involved in carcinogenesis.

Ellagic acid has been evaluated against a wide array of cancer cell lines, demonstrating notable inhibitory effects. In studies involving human liver cancer (HepG2) and ovarian cancer (ES-2, PA-1) cells, ellagic acid treatment led to decreased cell viability and proliferation. sigmaaldrich.com This was often associated with the upregulation of tumor suppressor proteins like p53 and p21, which play a crucial role in controlling cell cycle progression. sigmaaldrich.com Specifically in ovarian cancer cells, this resulted in cell cycle arrest at the G1 phase. sigmaaldrich.com

In breast cancer research, the effects of ellagic acid vary between cell lines. It has shown significant, dose-dependent anti-proliferative effects in MDA-MB-231 cells, while its inhibitory action in MCF-7 cells was observed primarily at high concentrations. mdpi.com The mechanism in colorectal (HCT116) and breast adenocarcinoma (MCF7) cells has been linked to the inhibition of the mitochondrial protein Drp-1, which is essential for cell division, leading to reduced proliferation. nih.govresearchgate.net

Research on lung cancer cell lines (A549, HOP62, H1975) has revealed that ellagic acid can inhibit proliferation and impair mitochondrial function by decreasing ATP levels and reducing the potential of the inner mitochondrial membrane. sigmaaldrich.comunair.ac.idnih.gov Furthermore, it has been shown to lower the survival and self-renewal capacity of lung and ovarian cancer stem-like cells (CSLCs), which are often responsible for chemoresistance and tumor relapse. diva-portal.orgnih.gov In fact, pretreatment with ellagic acid can sensitize these CSLCs to conventional chemotherapy drugs like cisplatin (B142131). diva-portal.orgnih.gov

Studies on human pancreatic cancer cell lines (MIA PaCa-2, PANC-1) demonstrate that ellagic acid can inhibit proliferation and induce programmed cell death, or apoptosis. nih.govresearchgate.net Similarly, in rat glioma (C6) cells, it has been found to reduce both cell proliferation and viability. nih.gov The compound also exhibits inhibitory effects on metastatic melanoma cell lines (1205Lu, WM852c, A375) by inducing G1 cell cycle arrest and suppressing the activity of NF-κB, a protein complex that controls DNA transcription and cell survival. sigmaaldrich.comresearchgate.net

In the context of nasopharyngeal carcinoma (5-8F cells), ellagic acid has been shown to inhibit proliferation and promote apoptosis, a mechanism potentially linked to the downregulation of COX-2 and stathmin proteins. sigmaaldrich.com For neuroblastoma (SH-SY5Y cells), treatment with ellagic acid reduced cell numbers, inhibited cell cycle activity, and induced both cell detachment and apoptosis. diva-portal.org Research on endometrial cancer cells (KLE, AN3CA) has demonstrated that ellagic acid suppresses proliferation by causing G1 phase cell cycle arrest and inducing apoptosis, while also inhibiting cell invasion and migration through pathways involving PI3K signaling. nih.gov

Interactive Data Table: In Vitro Effects of Ellagic Acid on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings |

| Liver | HepG2 | Decreased cell viability; Enhanced p53 & p21 expression. sigmaaldrich.com |

| Breast | MCF-7, MDA-MB-231 | Dose-dependent proliferation inhibition; Mitochondrial function modulation. mdpi.comnih.gov |

| Lung | A549, HOP62, H1975 | Proliferation inhibition; Decreased ATP levels; Reduced mitochondrial membrane potential. sigmaaldrich.comnih.gov |

| Nasopharyngeal | 5-8F | Proliferation inhibition; Apoptosis induction; Downregulation of COX-2 & stathmin. sigmaaldrich.com |

| Colon | HCT116, HT 29 | Reduced cell viability; Modulation of Wnt/β-catenin pathway. |

| Ovarian | ES-2, PA-1, A2780 | Suppressed proliferation; G1 phase arrest; Overcame cisplatin resistance. sigmaaldrich.comdiva-portal.org |

| Pancreatic | MIA PaCa-2, PANC-1 | Proliferation inhibition; Apoptosis induction. nih.govresearchgate.net |

| Astrocytoma | C6 (rat glioma) | Reduced cell proliferation and viability. nih.gov |

| Neuroblastoma | SH-SY5Y | Reduced cell number; Cell cycle inhibition; Apoptosis induction. diva-portal.org |

| Endometrial | KLE, AN3CA | Suppressed proliferation; G1 arrest; Apoptosis; Inhibition of invasion via PI3K pathway. nih.gov |

| Melanoma | 1205Lu, WM852c, A375 | Proliferation inhibition; G1 arrest; Decreased NF-κB activity. sigmaaldrich.comresearchgate.net |

The anticancer effects of ellagic acid observed in vitro have been corroborated by in vivo studies using animal models. In breast cancer xenograft models, where human breast cancer cells (MDA-MB-231) are implanted into animals, treatment with ellagic acid significantly inhibited tumor growth. Similar dramatic inhibition of tumor growth has been observed in mice bearing lung cancer tumors. sigmaaldrich.comnih.gov

Dietary administration of ellagic acid has also proven effective in a subcutaneous xenograft mouse model of pancreatic cancer, where it successfully decreased the size of the tumors. nih.govresearchgate.net Furthermore, in a hamster model of oral carcinogenesis, dietary ellagic acid suppressed the development of carcinomas in the buccal pouch. The compound has also been shown to inhibit tumor growth in vivo in models of bladder cancer.

The anticancer activity of ellagic acid is attributed to its influence on several key biological processes and signaling pathways that are fundamental to cancer progression.

Anti-angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. Ellagic acid has been shown to possess potent anti-angiogenic properties, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. This inhibition disrupts the ability of tumors to develop the blood supply they need to grow, an effect observed in breast and bladder cancer models.

Anti-metastasis: The spread of cancer cells to distant organs, or metastasis, is a major cause of mortality. Ellagic acid interferes with processes required for metastasis. In pancreatic cancer, for example, it has been suggested to reverse the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. researchgate.net

DNA Damage and Repair: In cancer stem-like cells, ellagic acid can induce DNA damage, which subsequently triggers apoptosis. diva-portal.orgnih.gov This mechanism is particularly important as it can also help overcome the resistance of cancer cells to certain chemotherapy drugs. diva-portal.orgnih.gov It has also been reported to inhibit the binding of carcinogens to DNA, thereby preventing the initial mutations that can lead to cancer. nih.gov

Mitochondrial Function Modulation: Mitochondria, the powerhouses of the cell, are also central to the regulation of cell death. Ellagic acid has been found to disrupt mitochondrial function in cancer cells. nih.govsigmaaldrich.com It achieves this by inhibiting key proteins like Drp-1, which leads to a loss of mitochondrial membrane potential, impaired respiratory capacity, and a reduction in cellular ATP levels, ultimately culminating in apoptosis. nih.govunair.ac.iddiva-portal.org

p53 and WNT Signaling: Ellagic acid can modulate critical signaling pathways that are often dysregulated in cancer. It has been shown to upregulate the expression of the p53 tumor suppressor gene, a key regulator of the cell cycle and apoptosis. sigmaaldrich.com Additionally, ellagic acid can attenuate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, in models of oral and colon cancer. researchgate.net

Cardiovascular Health

Preclinical research has identified ellagic acid dihydrate as a compound with significant potential for promoting cardiovascular health, demonstrating protective effects on the heart muscle and its function.

Ellagic acid has shown a range of cardioprotective effects in various experimental models. In studies of experimentally induced myocardial infarction (heart attack), the compound has been shown to reduce the area of damaged heart muscle, limit myocardial necrosis, and attenuate the resulting diastolic dysfunction. sigmaaldrich.com

A significant benefit observed in preclinical models is its anti-arrhythmic activity. Oral pretreatment with ellagic acid was found to restore normal heart rhythms in rats with isoproterenol-induced myocardial infarction and prevent arrhythmias following global cerebral ischemia/reperfusion and those induced by calcium chloride. sigmaaldrich.com Furthermore, ellagic acid has demonstrated the ability to attenuate hypertension in several animal models. This effect is thought to be linked to its ability to improve the bioavailability of nitric oxide, a key molecule in blood vessel dilation, and to reduce oxidative stress. It has also been shown to ameliorate pathological ventricular hypertrophy.

Cardiac fibrosis, the excessive formation of fibrous connective tissue in the heart muscle, can lead to heart stiffness and failure. Ellagic acid has been shown to suppress this process. The mechanism behind this effect involves the inhibition of the proliferation and migration of cardiac fibroblasts, the cells responsible for producing fibrous tissue. This is achieved, in part, by down-regulating the expression of Histone deacetylase 1 (HDAC1) and by modulating key signaling pathways implicated in fibrosis, such as the TGF-β1-Smad and Wnt/β-catenin pathways.

Improvement of Lipid Metabolism and Lipidemic Profile (e.g., triglycerides, cholesterol, LDL, VLDL)

Preclinical studies have demonstrated the potential of this compound to beneficially modulate lipid metabolism. In animal models, supplementation with ellagic acid has been shown to improve the lipidemic profile. One study in mice found that dietary ellagic acid supplementation led to a decrease in the concentrations of total cholesterol and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels. frontiersin.orgeurekaselect.com Another study noted that ellagic acid can reduce the secretion of triglycerides (TG) and total cholesterol (TC) by the liver in mice. nih.gov

The mechanisms underlying these effects are multifaceted. It has been suggested that ellagic acid may inhibit the expression of key proteins involved in fat formation and block the storage of triglycerides in fat cells, thereby reducing lipid accumulation. mdpi.com Furthermore, ellagic acid has been observed to inhibit apolipoprotein B, a primary component of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), and to upregulate the expression of the LDL-c receptor, which increases LDL-c uptake from the circulation. nih.gov A meta-analysis of animal and human studies further supports these findings, showing that ellagic acid significantly reduces triglyceride levels and increases high-density-lipoprotein cholesterol. researchgate.net

Table 1: Effects of Ellagic Acid on Lipid Profiles in Preclinical Models

| Parameter | Effect | Animal Model | Source(s) |

|---|---|---|---|

| Total Cholesterol (TC) | Decreased | Mice | frontiersin.orgeurekaselect.com |

| Triglycerides (TG) | Decreased | Mice, Rats | nih.govresearchgate.net |

| Low-Density Lipoprotein (LDL) | Decreased | Mice | frontiersin.orgeurekaselect.comnih.gov |

| Very Low-Density Lipoprotein (VLDL) | Decreased | - | nih.gov |

| High-Density Lipoprotein (HDL) | Increased | Mice | frontiersin.orgeurekaselect.comresearchgate.net |

Endothelial Dysfunction Mitigation

Endothelial dysfunction, an early event in the pathogenesis of atherosclerosis, is characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state. nih.gov Preclinical research indicates that ellagic acid can mitigate endothelial dysfunction induced by various stimuli. In animal models, dietary ellagic acid significantly improved endothelium-dependent relaxation in aortic rings. nih.gov It has been shown to protect against oxidant-induced endothelial dysfunction. nih.gov Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that ellagic acid can attenuate cellular damage and apoptosis induced by oxidized low-density lipoprotein (oxLDL), a key player in atherosclerosis. nih.govnih.gov This protective effect is partly attributed to its ability to preserve the function of the endothelium under conditions of high glucose, which is relevant to diabetic vascular complications. iums.ac.irresearchgate.net

Nitric Oxide Bioavailability

A critical factor in maintaining endothelial function is the bioavailability of nitric oxide (NO), a potent vasodilator. nih.gov Preclinical studies have consistently shown that ellagic acid enhances NO bioavailability. The compound has been found to increase the activity of nitric oxide synthase (NOS), the enzyme responsible for NO production. nih.gov Specifically, research points to the upregulation and activation of endothelial nitric oxide synthase (eNOS). calnutritiongroup.comnih.gov In a rat model of hypertension induced by a NOS inhibitor, concurrent treatment with ellagic acid was associated with an up-regulation of eNOS protein production and increased plasma nitrate/nitrite levels, which are indicators of NO production. calnutritiongroup.com By preventing oxidative stress, which can deplete NO, and by directly supporting eNOS function, ellagic acid helps restore NO bioavailability, thereby promoting vasodilation and protecting the vascular endothelium. calnutritiongroup.comnih.gov This is further supported by findings that ellagic acid's vasodilatory effects are abolished in the presence of a NOS inhibitor, confirming the NO-dependent mechanism. nih.gov

Neuroprotection and Cognitive Function

Protection against Neurotoxins and Neurodegenerative Conditions (e.g., Alzheimer's disease, Parkinson's disease, traumatic brain injury)

Ellagic acid has demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegeneration and neurotoxicity. nih.govmdpi.com In animal models of Alzheimer's disease (AD), treatment with ellagic acid has been shown to reduce the level of amyloid-β plaques, inhibit the hyperphosphorylation of tau protein, and decrease neuronal apoptosis in the hippocampus. nih.govnih.govresearchgate.net This results in the preservation of neural architecture and improved synaptic connectivity. nih.gov

In the context of Parkinson's disease (PD), research indicates that ellagic acid protects dopaminergic neurons from degeneration induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). iums.ac.irtums.ac.irnih.gov It preserves dopamine (B1211576) neurons and dopamine transporter levels in the nigrostriatal pathway, which is critical for motor control. iums.ac.irtums.ac.ir The compound has also been shown to prevent the spread of α-synuclein, a key protein aggregate in PD. mdpi.com

Furthermore, preclinical studies on traumatic brain injury (TBI) have shown that pre-treatment with ellagic acid can prevent subsequent cognitive deficits and brain inflammation. nih.gov Its neuroprotective effects are attributed to its ability to counteract the damage caused by various neurotoxins and the pathological processes underlying these debilitating conditions. nih.govmdpi.com

Table 2: Neuroprotective Effects of Ellagic Acid in Preclinical Models of Neurological Conditions

| Condition Model | Key Protective Effect | Mechanism(s) | Source(s) |

|---|---|---|---|

| Alzheimer's Disease | Reduced amyloid-β plaques, inhibited tau hyperphosphorylation | Modulation of APP gene, inhibition of GSK3β activity | nih.govnih.gov |

| Parkinson's Disease | Protected dopaminergic neurons, reduced α-synuclein spread | Antioxidant and anti-inflammatory actions, enhanced autophagy | mdpi.comiums.ac.irtums.ac.ir |

| Traumatic Brain Injury | Prevented cognitive deficits and inflammation | Decreased pro-inflammatory cytokines (IL-1β, IL-6) | nih.gov |

| Neurotoxin (Scopolamine) | Reversed amnesia | Modulation of oxidative stress | eurekaselect.commdpi.com |

| Neurotoxin (LPS) | Inhibited cognitive impairment | Reduced glial cell expression, attenuated oxidative damage | nih.gov |

Amelioration of Cognitive Impairments

Consistent with its neuroprotective actions, ellagic acid has been shown to ameliorate cognitive impairments in various preclinical settings. In animal models of Alzheimer's disease, such as APP/PS1 transgenic mice, administration of ellagic acid improved spatial learning and memory deficits as evaluated by the Morris water maze test. nih.gov Similarly, in rats with chemically-induced sporadic AD, ellagic acid treatment led to improvements in cognitive behavior. nih.gov